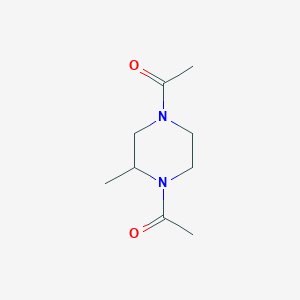
azanium;copper(1+);diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azanium;copper(1+);diacetate can be synthesized through the reaction of copper(II) acetate with ammonium acetate in an aqueous solution. The reaction typically involves dissolving copper(II) acetate in water and then adding ammonium acetate to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process includes precise control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Azanium;copper(1+);diacetate undergoes various chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under appropriate conditions.
Reduction: The copper(II) ion can be reduced back to copper(I) using suitable reducing agents.
Substitution: The acetate ions can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligands such as chloride, nitrate, or other carboxylates can replace acetate ions under controlled conditions.
Major Products Formed
Oxidation: Copper(II) acetate and other copper(II) complexes.
Reduction: Copper(I) complexes.
Substitution: Various copper coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Azanium;copper(1+);diacetate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its role in developing metallodrugs for cancer treatment.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of azanium;copper(1+);diacetate involves the interaction of copper ions with biological molecules. Copper ions can generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress and damage to cellular components such as membranes, proteins, and DNA. This mechanism is particularly relevant in its antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) acetate: A related compound with copper in the +2 oxidation state.
Copper(II) sulfate: Another copper(II) compound with different anions.
Copper(I) chloride: A copper(I) compound with chloride ions.
Uniqueness
Azanium;copper(1+);diacetate is unique due to its specific coordination environment and the presence of both ammonium and acetate ions. This combination imparts distinct chemical properties and reactivity compared to other copper compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable subject of study in coordination chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
43043-77-2 |
|---|---|
Molekularformel |
C4H10CuNO4 |
Molekulargewicht |
199.67 g/mol |
IUPAC-Name |
azanium;copper(1+);diacetate |
InChI |
InChI=1S/2C2H4O2.Cu.H3N/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H3/q;;+1;/p-1 |
InChI-Schlüssel |
PCUXAGHYTREZMN-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].[NH4+].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



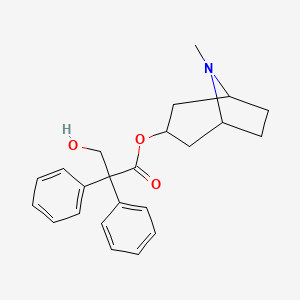
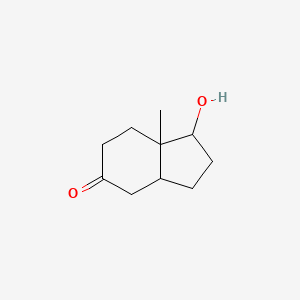
![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)
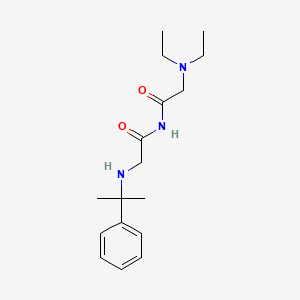

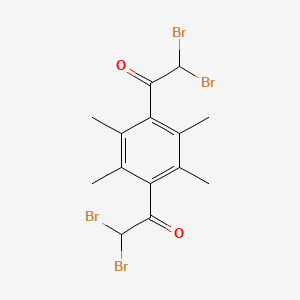

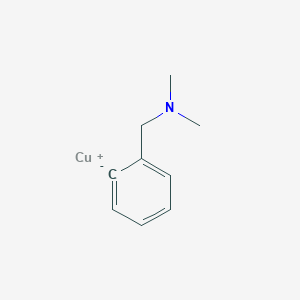
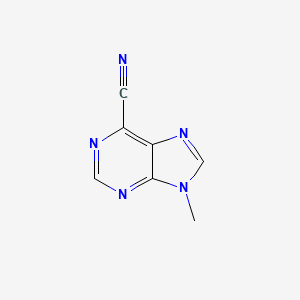
![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)

